{2-[(cyclohexyloxy)methyl]phenyl}methanamine
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Overview
Description
{2-[(Cyclohexyloxy)methyl]phenyl}methanamine is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanamine group
Mechanism of Action
Amines can participate in a variety of reactions, including acting as nucleophiles in substitution reactions or bases in elimination reactions . They can also form various types of bonds and interactions, including hydrogen bonds, which can significantly influence their physical and chemical properties .
The environment can greatly affect the behavior of amines. For example, the pH of the environment can influence the protonation state of the amine, which can in turn affect its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(cyclohexyloxy)methyl]phenyl}methanamine typically involves the reaction of 2-(bromomethyl)phenol with cyclohexanol in the presence of a base to form the intermediate 2-[(cyclohexyloxy)methyl]phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(Cyclohexyloxy)methyl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
{2-[(Cyclohexyloxy)methyl]phenyl}ethanamine: Similar structure but with an ethanamine group instead of methanamine.
{2-[(Cyclohexyloxy)methyl]phenyl}propanamine: Contains a propanamine group, leading to different chemical properties and reactivity.
{2-[(Cyclohexyloxy)methyl]phenyl}butanamine: Features a butanamine group, further altering its chemical behavior.
Uniqueness
{2-[(Cyclohexyloxy)methyl]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyloxy group enhances its stability and lipophilicity, while the methanamine group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
[2-(cyclohexyloxymethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,14H,1-3,8-11,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMXGWESJAJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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